6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one
CAS No.: 116092-11-6
Cat. No.: VC20330374
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116092-11-6 |
|---|---|
| Molecular Formula | C10H8FN3O |
| Molecular Weight | 205.19 g/mol |
| IUPAC Name | 4-amino-5-fluoro-2-phenyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H8FN3O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15) |
| Standard InChI Key | KFZCYYMRVXRSHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)N |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 6-amino-5-fluoro-2-phenylpyrimidin-4(1H)-one, reflects its substitution pattern:
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Position 2: A phenyl group () attached to the pyrimidine ring.
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Position 5: A fluorine atom substituent.
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Position 6: An amino group ().
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Position 4: A ketone group () in the pyrimidin-4(1H)-one tautomer.
The presence of fluorine enhances electronegativity and metabolic stability, while the phenyl and amino groups contribute to π-π stacking and hydrogen-bonding interactions, respectively .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of fluorinated pyrimidinones typically involves cyclocondensation reactions between β-fluoroenolate salts and amidines. For example, 5-fluoro-2-phenylpyrimidine-4-amine (10h), a closely related analog, was synthesized via the reaction of benzamidine hydrochloride with potassium-(Z)-2-cyano-2-fluoroethenolate in methanol under argon .
Key synthetic steps for analogs:
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Substrate Preparation: Benzamidine hydrochloride (2.0 eq) reacts with the fluoroenolate salt (1.0 eq) in dry methanol.
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Cyclization: Stirring at room temperature for 24 hours yields the pyrimidine core.
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Purification: Column chromatography (cyclohexane/ethyl acetate gradient) isolates the product with >90% purity .
Example reaction conditions:
| Parameter | Value |
|---|---|
| Solvent | Dry methanol |
| Temperature | Room temperature (25°C) |
| Reaction time | 24 hours |
| Yield | 93% (for 10h analog) |
Structural Characterization
NMR data for 5-fluoro-2-phenylpyrimidine-4-amine (10h):
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H-NMR (300 MHz, DMSO-):
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C-NMR (75 MHz, DMSO-):
The fluorine substituent induces deshielding effects, shifting aromatic proton signals upfield compared to non-fluorinated analogs .
Physicochemical Properties
While direct data for 6-amino-5-fluoro-2-phenylpyrimidin-4(1H)-one are unavailable, inferences can be drawn from structurally similar compounds:
Comparative properties:
The fluorine atom reduces basicity compared to non-fluorinated analogs, as seen in pKa trends .
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